N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide
Description
N-{[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2-oxazole core substituted at position 5 with a 2-fluorophenyl group. The oxazole ring is linked via a methyl group to an acetamide moiety, which is further substituted with a thiophen-2-yl group (Figure 1).
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-14-6-2-1-5-13(14)15-8-11(19-21-15)10-18-16(20)9-12-4-3-7-22-12/h1-8H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBHIJBCHNXRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Thiophene Moiety: The thiophene group is attached using cross-coupling reactions such as Suzuki or Stille coupling.
Final Assembly: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxazole-Based Analogs
Compounds sharing the 1,2-oxazole core but differing in substituents provide insights into structure-activity relationships (SAR):
- N-Isobutyl-2-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methoxy}acetamide (): Structural Differences: Replaces the 2-fluorophenyl group with a thiophen-2-yl at position 5 of the oxazole. The acetamide chain contains a methoxy linker and an isobutyl group instead of the thiophen-2-yl substitution. The isobutyl group could enhance lipophilicity compared to the aromatic thiophene in the target compound .
- N-{3-[Cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide (): Structural Differences: Features a 4-fluorophenyl substituent on the oxazole and a bulky cyclohexyl(methyl)aminopropyl group on the acetamide. Implications: The 4-fluorophenyl orientation may influence π-π stacking interactions differently than the 2-fluorophenyl isomer. The tertiary amine in the side chain could improve solubility or target specific enzymes (e.g., cytohesins) .
Table 1: Comparison of Oxazole-Based Analogs
Triazole and Thiadiazole Derivatives
Compounds with alternative heterocyclic cores highlight the importance of ring electronics:
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ():
- Structural Differences : Replaces the oxazole with a 1,2,4-triazole ring and introduces a sulfanyl linker. The 4-ethyl group and 4-fluorophenyl acetamide substitution differ from the target compound.
- Implications : The triazole’s hydrogen-bonding capacity and sulfanyl group may enhance kinase inhibition or metabolic stability compared to oxazole derivatives .
N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide ():
Thiophene-Containing Compounds
Thiophene substitution is a common feature in bioactive acetamides:
- N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide (): Structural Differences: Replaces the oxazole with a cyanothiophene ring. Crystallographic data (monoclinic P21/c) suggest planar geometry conducive to stacking interactions .
Key Research Findings
Fluorine Position Matters : Ortho-fluorine (2-fluorophenyl) in the target compound may confer steric and electronic advantages over para-substituted analogs (), influencing target selectivity .
Heterocycle Impact : Oxazole derivatives generally exhibit moderate lipophilicity, whereas triazole/thiadiazole analogs show enhanced kinase inhibition (e.g., CDK5/p25 IC50 = 30–42 nM) due to improved hydrogen bonding .
Thiophene Role : Thiophen-2-yl groups contribute to π-stacking and sulfur-mediated interactions, a feature shared across antiproliferative agents () .
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